molecular formula C10H4Cl3F2NO B13704564 2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone

2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone

Cat. No.: B13704564
M. Wt: 298.5 g/mol
InChI Key: PKQLPSQUKCVQHK-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H4Cl3F2NO It is characterized by the presence of a trichloromethyl group and a difluoroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone typically involves the reaction of 5,6-difluoroindole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the trichloromethyl and difluoroindole groups enhances its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone
  • 2,2,2-Trichloro-1-(5,6-difluoro-2-indolyl)ethanone
  • 2,2,2-Trichloro-1-(5,6-difluoro-1-indolyl)ethanone

Uniqueness

2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone is unique due to the specific positioning of the difluoro groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C10H4Cl3F2NO

Molecular Weight

298.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(5,6-difluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H4Cl3F2NO/c11-10(12,13)9(17)5-3-16-8-2-7(15)6(14)1-4(5)8/h1-3,16H

InChI Key

PKQLPSQUKCVQHK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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